1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one is an organic compound that belongs to the class of thioxoimidazolidinones This compound is characterized by its unique structure, which includes an ethylphenyl group attached to a thioxoimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one typically involves the reaction of 4-ethylbenzaldehyde with thiourea and methylamine under controlled conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired thioxoimidazolidinone ring.
Industrial Production Methods: Industrial production of this compound can be achieved through batch or continuous flow processes. The key steps involve the precise control of temperature, pH, and reaction time to ensure high yield and purity. Catalysts and solvents may be used to optimize the reaction conditions and improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The ethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The ethylphenyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-3-methyl-2-thioxoimidazolidin-4-one
- 1-(4-Ethylphenyl)-3-methyl-2-oxoimidazolidin-4-one
- 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-5-one
Uniqueness: 1-(4-Ethylphenyl)-3-methyl-2-thioxoimidazolidin-4-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity. The ethylphenyl group also contributes to its unique properties by influencing its solubility, stability, and interaction with molecular targets.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-9-4-6-10(7-5-9)14-8-11(15)13(2)12(14)16/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLNCZQLTVMIOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(=O)N(C2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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